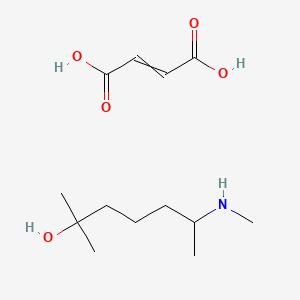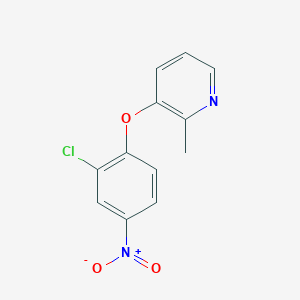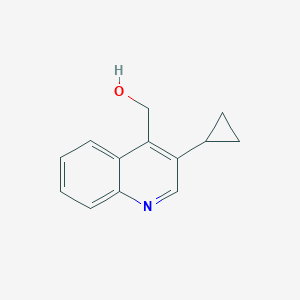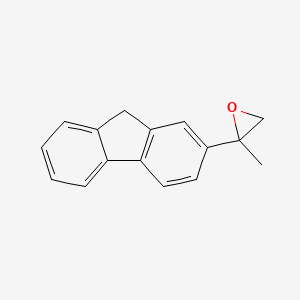
2-Methyl-5-nitro-2,3-dihydroinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitro-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H9NO3 It is a derivative of indanone, characterized by the presence of a methyl group and a nitro group on the indanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2,3-dihydroinden-1-one typically involves the nitration of 2-Methyl-2,3-dihydroinden-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-Methyl-5-nitro-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-Methyl-5-amino-2,3-dihydroinden-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-5-nitro-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-5-nitro-2,3-dihydroinden-1-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
2-Methyl-2,3-dihydroinden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Methyl-4-nitro-2,3-dihydroinden-1-one: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Uniqueness
This positioning allows for selective reactions and interactions that are not possible with other similar compounds.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
2-methyl-5-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO3/c1-6-4-7-5-8(11(13)14)2-3-9(7)10(6)12/h2-3,5-6H,4H2,1H3 |
InChIキー |
ZSOMFYZHUCMIIJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C1=O)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B13867232.png)



![N-[(2,3-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B13867258.png)

![Methyl 2-bromo-2-[3-(4-bromophenoxy)phenyl]acetate](/img/structure/B13867263.png)

![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)





